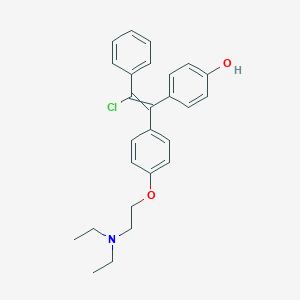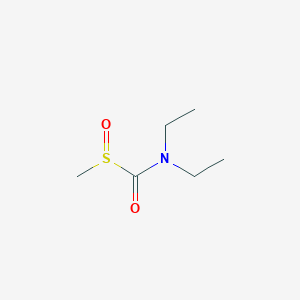![molecular formula C10H13N3O3 B015061 Acide 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoïque hydraté CAS No. 7146-37-4](/img/structure/B15061.png)
Acide 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoïque hydraté
Vue d'ensemble
Description
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate, also known as 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate, is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie contre le cancer
Le composé « Acide 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoïque hydraté » s'est révélé avoir une activité puissante contre les récepteurs du facteur de croissance des fibroblastes (FGFR1, 2 et 3) . L'activation anormale de la voie de signalisation FGFR joue un rôle essentiel dans divers types de tumeurs . Par conséquent, le ciblage des FGFR représente une stratégie attrayante pour la thérapie contre le cancer .
Inhibition de la prolifération cellulaire
Des études in vitro ont montré que ce composé peut inhiber la prolifération des cellules cancéreuses mammaires 4T1 et induire son apoptose . Cela suggère des applications potentielles dans le traitement du cancer du sein .
Inhibition de la migration et de l'invasion cellulaires
Le composé s'est également révélé inhiber de manière significative la migration et l'invasion des cellules 4T1 . Cela pourrait être particulièrement utile pour empêcher la propagation des cellules cancéreuses .
Développement d'inhibiteurs de FGFR
Le composé a été utilisé dans le développement d'une classe de dérivés de la 1H-pyrrolo[2,3-b]pyridine ciblant le FGFR . Ces dérivés ont montré des perspectives de développement et pourraient être bénéfiques pour une optimisation ultérieure .
Inducteur de la tryptophane oxydase
« dl-7-azatryptophane monohydraté » est un mélange racémique de D- et L-7-azatryptophane qui, avec la L-tryptophane, est un inducteur synergique de la tryptophane oxydase de Pseudomonas acidovorans <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg
Mécanisme D'action
Biochemical Pathways
The compound is known to inhibit photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in certain cyanobacteria . These biochemical pathways are crucial for the survival and growth of these organisms, and their inhibition can lead to significant downstream effects.
Result of Action
The compound’s action results in the inhibition of key biochemical processes in certain cyanobacteria . This can lead to significant molecular and cellular effects, potentially impacting the growth and survival of these organisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and exerts its effects.
Analyse Biochimique
Biochemical Properties
The 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate interacts with various enzymes and proteins. It has been reported to exhibit potent inhibitory activity against the Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . The nature of these interactions involves the compound binding to these receptors, inhibiting their activity and subsequently affecting the downstream signaling pathways .
Cellular Effects
In cellular processes, 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate has been observed to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion abilities of these cells .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate involves its binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt , which are involved in cell proliferation, migration, and survival.
Propriétés
IUPAC Name |
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRHYQAIUZKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647368 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-37-4 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)



![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)









